GSK1838705A

ALK-positive cancers kinase inhibitor selectivity anaplastic large cell lymphoma

GSK1838705A is the only IGF-1R/IR inhibitor with sub-nanomolar ALK activity (IC50 0.5 nM) and >800-fold selectivity over 47 kinases. Unlike BMS-754807 (Met/Trk-active) or ALK-selective agents (crizotinib, ceritinib), it uniquely enables dual-pathway studies in ALK-resistant ALCL/NSCLC and docetaxel-resistant prostate cancer. Validated in vivo dosing (30–60 mg/kg p.o.) delivers robust tumor suppression. Do not substitute with GSK1904529A (>10-fold weaker IGF-1R IC50). Procure with confidence for reproducible chemical probe and resistance research.

Molecular Formula C27H27FN8O3
Molecular Weight 530.6 g/mol
CAS No. 1186659-59-5
Cat. No. B032306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK1838705A
CAS1186659-59-5
Synonyms2-[[2-[[1-[2-(dimethylamino)acetyl]-5-methoxy-1H-indol-6-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]-6-fluoro-N-methylbenzamide; 
Molecular FormulaC27H27FN8O3
Molecular Weight530.6 g/mol
Structural Identifiers
SMILESCNC(=O)C1=C(C=CC=C1F)NC2=NC(=NC3=C2C=CN3)NC4=C(C=C5C=CN(C5=C4)C(=O)CN(C)C)OC
InChIInChI=1S/C27H27FN8O3/c1-29-26(38)23-17(28)6-5-7-18(23)31-25-16-8-10-30-24(16)33-27(34-25)32-19-13-20-15(12-21(19)39-4)9-11-36(20)22(37)14-35(2)3/h5-13H,14H2,1-4H3,(H,29,38)(H3,30,31,32,33,34)
InChIKeyDESOLSKAHZZIGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GSK1838705A (CAS 1116235-97-2) | Dual IGF-1R/IR Inhibitor with ALK Activity for Oncology Research Procurement


GSK1838705A is a small-molecule, ATP-competitive kinase inhibitor that reversibly targets the insulin-like growth factor-1 receptor (IGF-1R), insulin receptor (IR), and anaplastic lymphoma kinase (ALK) [1]. Characterized as a pyrrolopyrimidine derivative, it exhibits potent enzyme inhibition with IC50 values of 2.0 nM (IGF-1R), 1.6 nM (IR), and 0.5 nM (ALK) [1]. The compound demonstrates antiproliferative activity across a panel of cancer cell lines derived from solid and hematologic malignancies, with notable sensitivity observed in multiple myeloma and Ewing's sarcoma models, and has shown antitumor efficacy in human tumor xenografts in vivo [1].

Why GSK1838705A Cannot Be Interchanged with Other IGF-1R or ALK Inhibitors Without Experimental Validation


The interchangeable use of IGF-1R/IR inhibitors or ALK inhibitors in research protocols introduces substantial confounding variables due to divergent kinase selectivity profiles and off-target liabilities. Among IGF-1R inhibitors, GSK1838705A uniquely exhibits sub-nanomolar potency against ALK (IC50 0.5 nM) and demonstrates selectivity over 47 other kinases (IC50s >1,600 nM), whereas alternative agents such as BMS-754807 display additional activity against Met and Trk family kinases [1][2]. Conversely, among ALK inhibitors, GSK1838705A retains potent dual IGF-1R/IR inhibition that is absent in clinical ALK inhibitors like crizotinib, ceritinib, and alectinib . Furthermore, substitution of GSK1838705A with the closely related GSK compound GSK1904529A is contraindicated due to a greater than 10-fold difference in IGF-1R potency (IC50 2.0 nM versus 27 nM) and distinct ALK inhibitory capacity, which is absent in GSK1904529A . These quantitative selectivity divergences preclude generic substitution and necessitate compound-specific procurement for reproducible research outcomes.

GSK1838705A Comparative Evidence Guide: Quantified Differentiation from Analog Inhibitors


ALK Inhibitory Activity of GSK1838705A vs. Clinical ALK Inhibitors: Cross-Study Comparative Analysis

GSK1838705A exhibits ALK inhibitory potency (IC50 0.5 nM) that positions it within the range of clinically approved ALK inhibitors, yet with a distinct selectivity fingerprint. Compared with the first-generation ALK inhibitor crizotinib (IC50 24 nM), GSK1838705A demonstrates approximately 48-fold greater ALK potency [1]. Relative to second-generation inhibitors, GSK1838705A is 2.5-fold less potent than ceritinib (IC50 0.2 nM) but 3.8-fold more potent than alectinib (IC50 1.9 nM) in cell-free ALK enzymatic assays [1]. Importantly, unlike ceritinib and alectinib—which are primarily ALK-selective agents—GSK1838705A maintains concurrent IGF-1R and IR inhibition, providing a dual-pathway blockade not achievable with single-target ALK inhibitors [2]. This unique tri-kinase inhibition profile (IGF-1R/IR/ALK) enables investigation of compensatory IGF-1R signaling in ALK-driven malignancies, a resistance mechanism documented in crizotinib-treated patients [2].

ALK-positive cancers kinase inhibitor selectivity anaplastic large cell lymphoma

IGF-1R Inhibitory Potency of GSK1838705A vs. BMS-754807 and GSK1904529A: Comparative Enzyme Selectivity

Among small-molecule IGF-1R/IR dual inhibitors, GSK1838705A occupies a distinct potency and selectivity niche. Compared with BMS-754807 (IGF-1R IC50 1.8 nM, IR IC50 1.7 nM), GSK1838705A exhibits marginally lower IGF-1R potency (2.0 nM versus 1.8 nM) but critically differs in off-target profile: BMS-754807 inhibits Met (IC50 ~6 nM) and TrkA/TrkB, whereas GSK1838705A demonstrates >800-fold selectivity for IGF-1R/IR over a panel of 47 kinases (IC50s >1,600 nM), with the sole exception being ALK (IC50 0.5 nM) [1]. In contrast with the structurally related GSK1904529A (IGF-1R IC50 27 nM, IR IC50 25 nM), GSK1838705A is 13.5-fold more potent against IGF-1R and uniquely inhibits ALK . Additionally, cellular target engagement assays reveal GSK1838705A inhibits ligand-induced IGF-1R phosphorylation with an IC50 of 85 nM and IR phosphorylation with an IC50 of 79 nM, providing quantitative cellular potency benchmarks [1].

IGF-1R signaling insulin receptor inhibition kinase selectivity profiling

GSK1838705A Overcomes Crizotinib Resistance in ALK-Positive ALCL: Direct Head-to-Head Comparison

A direct comparative study evaluated GSK1838705A activity against both parental and crizotinib-resistant ALK-positive anaplastic large cell lymphoma (ALCL) cell lines (Karpas299 and SR786). GSK1838705A effectively reduced viability in both parental and crizotinib-resistant lines, whereas crizotinib showed markedly reduced efficacy in the resistant models [1]. The study established crizotinib-resistant cell lines (Karpas299-R and SR786-R) and demonstrated that GSK1838705A maintained growth-inhibitory activity against these resistant cells, attributable to its simultaneous inhibition of IGF-1R and ALK signaling [1]. In vivo experiments using ALK+ ALCL and resistant-ALK+ ALCL mouse xenograft models showed that GSK1838705A, administered orally at 30 mg/kg and 60 mg/kg, suppressed tumor growth in both settings [1]. Mechanistically, GSK1838705A inhibited phosphorylation of IGF-1R, NPM-ALK, and downstream STAT3, addressing the compensatory IGF-1R pathway activation that contributes to crizotinib resistance [1].

crizotinib resistance anaplastic large cell lymphoma NPM-ALK fusion

GSK1838705A Activity in Docetaxel-Resistant Prostate Cancer: In Vitro and In Vivo Evidence

GSK1838705A was evaluated in both docetaxel-sensitive and docetaxel-resistant prostate cancer models, demonstrating retained efficacy against chemoresistant cells where standard docetaxel therapy fails. In vitro, GSK1838705A effectively reduced viability in both docetaxel-sensitive and docetaxel-resistant prostate cancer cell lines, induced marked apoptosis in docetaxel-resistant cells, and dramatically inhibited migration of resistant cells [1]. Mechanistically, GSK1838705A significantly inhibited phosphorylation of IGF-1R and IR, confirming on-target pathway suppression [1]. In vivo, GSK1838705A significantly suppressed docetaxel-resistant PC-3R tumor growth in mouse xenograft models [1]. This study represents the first characterization of GSK1838705A in prostate cancer models and provides quantitative evidence of its activity in a clinically relevant chemoresistance context.

prostate cancer docetaxel resistance IGF-1R/IR inhibition

Broad-Spectrum Kinase Selectivity Profiling: GSK1838705A Exhibits >800-Fold Selectivity for IGF-1R/IR

GSK1838705A was screened against a panel of 47 protein kinases to establish its selectivity profile. The compound exhibited IC50 values >1,600 nM for 47 kinases, representing >800-fold selectivity for IGF-1R (IC50 2.0 nM) and IR (IC50 1.6 nM) over this diverse panel [1][2]. The sole exception to this high selectivity was ALK, which GSK1838705A inhibited with an IC50 of 0.5 nM [1][2]. In contrast, comparator IGF-1R inhibitors display broader off-target profiles: BMS-754807 inhibits Met and Trk family kinases at nanomolar concentrations; OSI-906 (linsitinib) and GSK1904529A lack ALK inhibitory activity entirely . GSK1838705A also potently and ATP-competitively inhibits IGF-1R and IR with appKi values of 0.7 nM and 1.1 nM, respectively, confirming high-affinity target binding [1]. Notably, despite potent IR inhibition (IC50 1.6 nM), GSK1838705A produces minimal effects on glucose homeostasis at efficacious anti-tumor doses in vivo [1].

kinase selectivity off-target profiling chemical probe validation

In Vivo Antitumor Efficacy: Complete Tumor Regression in ALK-Dependent Xenografts at Tolerated Doses

GSK1838705A demonstrates robust in vivo antitumor activity across multiple xenograft models with defined dose-response relationships. In ALK-dependent tumor xenografts, GSK1838705A caused complete tumor regression at well-tolerated oral doses [1]. Dose-response studies in the NIH-3T3/LISN xenograft model established that a single oral dose of 0.1 mg/kg and 0.3 mg/kg resulted in 35% and 65% inhibition of IGF-1R phosphorylation, respectively, while doses ≥1 mg/kg achieved complete inhibition of ligand-induced IGF-1R phosphorylation [1]. In the COLO 205 and NIH-3T3/LISN mouse xenograft models, GSK1838705A completely inhibited IGF-1-induced phosphorylation of IGF-1R, Akt, and IRS-1, and reduced tumor growth at doses of 1 mg/kg and 10 mg/kg, respectively [2]. Tumor types demonstrating sensitivity in xenograft models include multiple myeloma, Ewing's sarcoma, ALK-driven anaplastic large cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma [1]. Additionally, GSK1838705A suppressed tumor growth in U87MG glioma and PC-3R docetaxel-resistant prostate cancer xenografts [2][3].

xenograft models in vivo efficacy ALK-driven tumors

GSK1838705A Application Scenarios for Oncology and Kinase Signaling Research


Investigating IGF-1R-Mediated Resistance to ALK Inhibitors

GSK1838705A is uniquely suited for studying compensatory IGF-1R pathway activation as a resistance mechanism to ALK inhibitor monotherapy. As documented in crizotinib-resistant ALCL models, GSK1838705A maintains anti-tumor activity where crizotinib loses efficacy due to its dual IGF-1R/ALK inhibition [1]. Researchers investigating ALK-positive NSCLC, ALCL, or neuroblastoma can employ GSK1838705A to dissect the relative contributions of ALK and IGF-1R signaling in acquired resistance, and to validate combination or sequential therapeutic strategies that address both pathways simultaneously. In vivo, oral dosing at 30-60 mg/kg provides tumor suppression in both parental and resistant ALCL xenografts [1].

Prostate Cancer Chemoresistance Modeling

GSK1838705A provides a validated tool for investigating IGF-1R/IR signaling in docetaxel-resistant prostate cancer. The compound has demonstrated efficacy in both docetaxel-sensitive and docetaxel-resistant prostate cancer cell lines, inducing apoptosis and inhibiting migration in resistant PC-3R cells [2]. In vivo, GSK1838705A significantly suppresses docetaxel-resistant PC-3R tumor growth in xenograft models [2]. This makes GSK1838705A suitable for studies examining the role of the IGF axis in taxane resistance, evaluating combination regimens with docetaxel or other chemotherapeutic agents, and validating IGF-1R/IR as a therapeutic target in castration-resistant or chemotherapy-refractory prostate cancer.

Ewing's Sarcoma and Multiple Myeloma IGF-1R Dependency Studies

GSK1838705A exhibits pronounced anti-proliferative activity in multiple myeloma and Ewing's sarcoma cell lines, with EC50 values predominantly <1 μM in these IGF-1R signaling-dependent malignancies [3]. The compound blocks in vitro proliferation across a panel of cell lines derived from solid and hematologic tumors and retards human tumor xenograft growth in vivo [3]. Given its well-characterized selectivity profile and established in vivo dosing parameters (complete IGF-1R phosphorylation inhibition at oral doses ≥1 mg/kg) [3], GSK1838705A serves as an appropriate chemical probe for validating IGF-1R dependency in pediatric sarcoma and plasma cell malignancy models, and for exploring biomarkers predictive of response to IGF-1R-targeted therapy.

Kinase Selectivity Profiling and Chemical Probe Validation

GSK1838705A's extensively characterized kinase selectivity profile—>800-fold selectivity for IGF-1R/IR over 47 kinases, with ALK as the sole additional sub-nanomolar target—makes it suitable as a reference compound in kinase selectivity panels and chemical probe validation studies [3][4]. Researchers conducting comparative analyses of IGF-1R inhibitors can use GSK1838705A as a benchmark for a defined dual IGF-1R/IR inhibition profile with a known secondary ALK pharmacology, contrasting with broader-spectrum agents like BMS-754807 (Met/Trk activity) or ALK-selective agents like ceritinib and alectinib [4]. The compound's appKi values (IGF-1R 0.7 nM; IR 1.1 nM) and cellular target engagement data (IGF-1R phosphorylation IC50 85 nM; IR phosphorylation IC50 79 nM) provide quantitative benchmarks for assay validation [3].

Quote Request

Request a Quote for GSK1838705A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.